シクリミン
概要
説明
シクリミンは、主にパーキンソン病の治療および管理に使用される中枢性抗コリン薬です。 これは、アセチルコリンのレベルを低下させてドーパミンとのバランスを回復させることで作用します。パーキンソン病患者では、このバランスがしばしば乱れています .
科学的研究の応用
シクリミンは、以下を含む幅広い科学研究の応用を持っています。
化学: 抗コリン薬とその受容体との相互作用の研究におけるモデル化合物として使用されます。
生物学: 脳内の神経伝達物質レベルと受容体結合に対するその効果について調査されています。
作用機序
シクリミンは、ムスカリン性アセチルコリン受容体M1に結合することで作用し、アセチルコリンを効果的に阻害します。この阻害は、脳内のドーパミン-アセチルコリンのバランスを回復させ、パーキンソン病の症状を軽減します。 関与する分子標的には、ムスカリン性アセチルコリン受容体があり、影響を受ける経路には、神経伝達物質調節に関連するものがあります .
類似化合物の比較
類似化合物
- ビペリデン
- プロシクリジン
- トリヘキセフェニジル
独自性
シクリミンは、ムスカリン性アセチルコリン受容体M1に対する特異的な結合親和性においてユニークであり、パーキンソン病患者においてドーパミン-アセチルコリンのバランスを回復する上で特に効果的です。 類似の化合物と比較して、シクリミンは、その独自の薬理学的プロファイルに寄与する独自の化学構造を持っています .
生化学分析
Biochemical Properties
Cycrimine plays a crucial role in biochemical reactions by interacting with the muscarinic acetylcholine receptor M1. This interaction inhibits acetylcholine, which is essential for restoring the normal dopamine-acetylcholine balance in patients with Parkinson’s disease . The compound binds to the receptor, effectively reducing acetylcholine levels and mitigating the symptoms of the disease .
Cellular Effects
Cycrimine influences various types of cells and cellular processes, particularly in the nervous system. By inhibiting acetylcholine, Cycrimine affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition helps restore the balance between acetylcholine and dopamine, which is crucial for normal cell function in patients with Parkinson’s disease . The compound’s impact on cell signaling pathways and gene expression contributes to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of Cycrimine involves its binding to the muscarinic acetylcholine receptor M1. This binding inhibits acetylcholine, leading to a decrease in its levels and restoring the normal dopamine-acetylcholine balance . The inhibition of acetylcholine by Cycrimine is a key factor in relieving the symptoms of Parkinson’s disease . Additionally, Cycrimine’s interaction with the receptor may involve enzyme inhibition or activation, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycrimine can change over time. The stability and degradation of the compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that Cycrimine remains stable under certain conditions, but its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Cycrimine vary with different dosages in animal models. At therapeutic doses, Cycrimine effectively reduces acetylcholine levels and restores the dopamine-acetylcholine balance . At higher doses, Cycrimine may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
Cycrimine is involved in various metabolic pathways, including those related to acetylcholine metabolism. The compound interacts with enzymes and cofactors that regulate acetylcholine levels, contributing to its therapeutic effects .
Transport and Distribution
Cycrimine is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Cycrimine accumulates in specific tissues, particularly in the nervous system, where it exerts its therapeutic effects . The distribution of Cycrimine is influenced by factors such as blood flow, tissue binding, and regional pH .
Subcellular Localization
The subcellular localization of Cycrimine is primarily within the nervous system, where it targets the muscarinic acetylcholine receptor M1 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct Cycrimine to specific organelles, enhancing its therapeutic effects . Understanding the subcellular localization of Cycrimine is crucial for optimizing its use in the treatment of Parkinson’s disease .
準備方法
合成ルートと反応条件
シクリミンは、シクロペンチルマグネシウムブロミドとフェニルアセトニトリルの反応、それに続くピペリジン添加、続いて還元を含む複数段階のプロセスによって合成できます . 反応条件は、通常、目的の生成物が得られるように、無水溶媒の使用と制御された温度が含まれます。
工業生産方法
シクリミンの工業生産には、同様の合成ルートが使用されますが、より大規模です。 このプロセスは、収率と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの追加の精製工程が含まれます。これにより、最終製品が医薬品基準を満たすことが保証されます .
化学反応の分析
反応の種類
シクリミンは、次のようないくつかの種類の化学反応を起こします。
酸化: シクリミンは酸化されてさまざまな代謝産物を形成する可能性があります。
還元: 還元反応は、ピペリジン環または他の官能基を変換する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 条件は、しばしば、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います .
形成される主な生成物
類似化合物との比較
Similar Compounds
Uniqueness
Cycrimine is unique in its specific binding affinity for the muscarinic acetylcholine receptor M1, which makes it particularly effective in restoring the dopamine-acetylcholine balance in Parkinson’s disease patients. Compared to similar compounds, cycrimine has a distinct chemical structure that contributes to its unique pharmacological profile .
特性
IUPAC Name |
1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUZBWLEWHWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861769 | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.09e-03 g/L | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
77-39-4 | |
Record name | Cycrimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycrimine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycrimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCRIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112-113 | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。